PARP7/HDACs-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PARP7/HDACs-IN-1 is a dual-target inhibitor that targets both poly (ADP-ribose) polymerase 7 (PARP7) and histone deacetylases (HDACs). This compound has shown significant potential in cancer therapy due to its ability to inhibit multiple pathways involved in tumor growth and immune response .
準備方法
The synthesis of PARP7/HDACs-IN-1 involves several steps, including molecular docking analysis and the use of rigid constraint strategies. Industrial production methods are still under development, but they generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
PARP7/HDACs-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of the original compound, which may have enhanced or reduced biological activity .
科学的研究の応用
PARP7/HDACs-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and the development of new therapeutic agents . In biology, it helps in understanding the role of PARP7 and HDACs in cellular processes such as DNA repair and gene expression . In medicine, it is being investigated for its potential to treat various cancers by restoring type I interferon signaling responses and enhancing immune response . Industrial applications are still in the exploratory phase, but the compound shows promise in the development of new cancer therapies .
作用機序
The mechanism of action of PARP7/HDACs-IN-1 involves the inhibition of both PARP7 and HDACs. PARP7 is involved in the regulation of type I interferon signaling, and its inhibition can restore immune responses in tumor cells . HDACs are involved in the regulation of gene expression through histone modification, and their inhibition can lead to the reactivation of tumor suppressor genes . The dual inhibition of these targets results in enhanced anti-tumor activity and improved immune response .
類似化合物との比較
PARP7/HDACs-IN-1 is unique due to its dual-target inhibition, which sets it apart from other compounds that target only one of these pathways. Similar compounds include RBN-2397, a PARP7 inhibitor, and various HDAC inhibitors like vorinostat . these compounds do not offer the combined benefits of targeting both PARP7 and HDACs, making this compound a promising candidate for cancer therapy .
特性
分子式 |
C29H33F3N8O6 |
---|---|
分子量 |
646.6 g/mol |
IUPAC名 |
(E)-N-hydroxy-3-[4-[[2-[4-[3-[(2S)-2-[[6-oxo-5-(trifluoromethyl)-1H-pyridazin-4-yl]amino]propoxy]propanoyl]piperazin-1-yl]pyrimidin-5-yl]oxymethyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C29H33F3N8O6/c1-19(36-23-16-35-37-27(43)26(23)29(30,31)32)17-45-13-8-25(42)39-9-11-40(12-10-39)28-33-14-22(15-34-28)46-18-21-4-2-20(3-5-21)6-7-24(41)38-44/h2-7,14-16,19,44H,8-13,17-18H2,1H3,(H,38,41)(H2,36,37,43)/b7-6+/t19-/m0/s1 |
InChIキー |
BIFMDHUVYGGFCU-GHOSXJJBSA-N |
異性体SMILES |
C[C@@H](COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)OCC3=CC=C(C=C3)/C=C/C(=O)NO)NC4=C(C(=O)NN=C4)C(F)(F)F |
正規SMILES |
CC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)OCC3=CC=C(C=C3)C=CC(=O)NO)NC4=C(C(=O)NN=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。